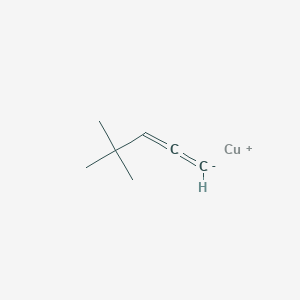
Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide is a chemical compound with the molecular formula C7H11Cu. It is a copper complex with a unique structure, where the copper ion is coordinated to a 4,4-dimethylpenta-1,2-dien-1-ide ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide typically involves the reaction of copper(I) chloride with 4,4-dimethylpenta-1,2-dien-1-ide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under suitable conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: The ligand can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher affinity for copper(I), such as phosphines or amines.
Major Products Formed
Oxidation: Copper(II) complexes or copper oxides.
Reduction: Metallic copper.
Substitution: New copper(I) complexes with different ligands.
科学的研究の応用
Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in reactions involving the activation of small molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent or in the development of copper-based drugs.
作用機序
The mechanism by which Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide exerts its effects involves the coordination of the copper(I) ion to the ligand. This coordination can influence the electronic properties of the copper ion, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity .
類似化合物との比較
Similar Compounds
- Copper(1+) 4,4-dimethylpenta-1,4-dien-1-ide
- Copper(1+) 4,4-dimethylpenta-1,3-dien-1-ide
- Copper(1+) 4,4-dimethylpenta-1,2-dien-2-ide
Uniqueness
Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and selectivity in chemical reactions compared to other copper complexes .
特性
CAS番号 |
79754-98-6 |
|---|---|
分子式 |
C7H11Cu |
分子量 |
158.71 g/mol |
InChI |
InChI=1S/C7H11.Cu/c1-5-6-7(2,3)4;/h1,6H,2-4H3;/q-1;+1 |
InChIキー |
MAUCUVBZNKOADG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=C=[CH-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


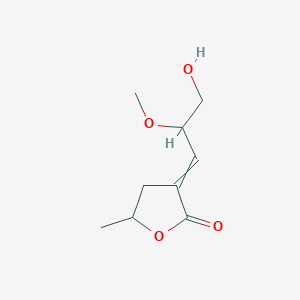
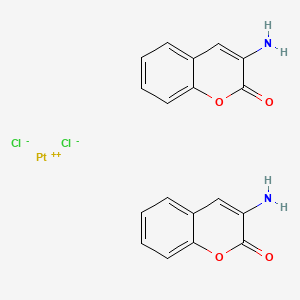
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)

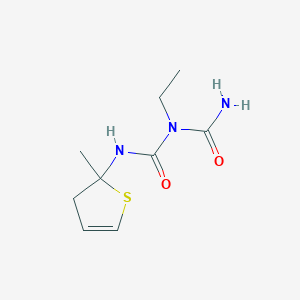

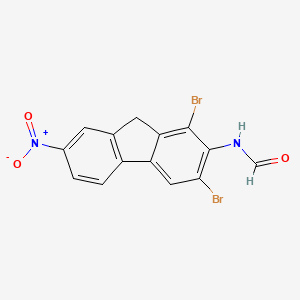
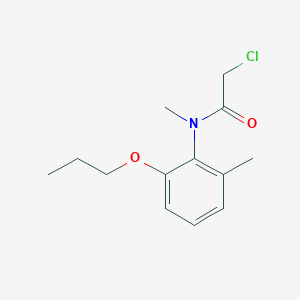
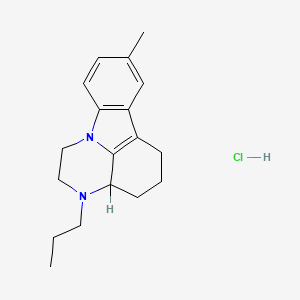
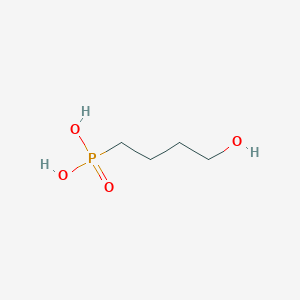
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)

![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
